molecular formula C9H8BrFO B7856742 1-(4-Bromo-3-fluorophenyl)propan-1-one CAS No. 916792-04-6

1-(4-Bromo-3-fluorophenyl)propan-1-one

Cat. No.: B7856742
CAS No.: 916792-04-6
M. Wt: 231.06 g/mol
InChI Key: GHHRUVSSLOMVNE-UHFFFAOYSA-N
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Description

1-(4-Bromo-3-fluorophenyl)propan-1-one is a halogenated aryl ketone with the molecular formula C₉H₈BrFO. It features a propan-1-one backbone substituted with bromine and fluorine at the 4- and 3-positions of the phenyl ring, respectively. This compound is widely used as a synthetic intermediate in organic chemistry, particularly in coupling reactions to generate C–O or C–N coupled products . Its structural attributes—specifically the electron-withdrawing halogens—enhance its reactivity in nucleophilic substitutions and cross-coupling reactions, making it valuable in pharmaceutical and materials science research.

Properties

IUPAC Name

1-(4-bromo-3-fluorophenyl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrFO/c1-2-9(12)6-3-4-7(10)8(11)5-6/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHHRUVSSLOMVNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC(=C(C=C1)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201281752
Record name 1-(4-Bromo-3-fluorophenyl)-1-propanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201281752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

916792-04-6
Record name 1-(4-Bromo-3-fluorophenyl)-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=916792-04-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Bromo-3-fluorophenyl)-1-propanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201281752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Bromo-3-fluorophenyl)propan-1-one can be synthesized through several methods, including:

  • Friedel-Crafts Acylation: This involves the reaction of 4-bromo-3-fluorobenzene with propanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).

  • Grignard Reaction: The Grignard reagent, phenylmagnesium bromide, can be reacted with propanal to form the desired compound after subsequent hydrolysis.

Industrial Production Methods: In an industrial setting, the compound is typically produced using optimized versions of the above reactions, often involving continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromo-3-fluorophenyl)propan-1-one undergoes various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

  • Reduction: Reduction reactions can convert the ketone group to an alcohol.

  • Substitution: The bromine and fluorine atoms can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: Nucleophiles like hydroxide (OH⁻) or cyanide (CN⁻) can be used for substitution reactions.

Major Products Formed:

  • Oxidation: 1-(4-Bromo-3-fluorophenyl)propanoic acid.

  • Reduction: 1-(4-Bromo-3-fluorophenyl)propan-1-ol.

  • Substitution: 1-(4-hydroxy-3-fluorophenyl)propan-1-one or 1-(4-cyano-3-fluorophenyl)propan-1-one.

Scientific Research Applications

1-(4-Bromo-3-fluorophenyl)propan-1-one has various applications in scientific research, including:

  • Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

  • Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

  • Medicine: Investigated for its use in drug development, particularly in the design of new pharmaceuticals.

  • Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(4-Bromo-3-fluorophenyl)propan-1-one exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Reactivity in Coupling Reactions

1-(4-Bromo-3-fluorophenyl)propan-1-one exhibits distinct reactivity compared to analogs with varying halogen substituents or positions. For example:

  • This suggests fluorine’s electronegativity and para-bromine’s steric effects may influence reaction efficiency .
  • Halogen Type : In reactions with HOBt, 1-(3-bromophenyl)propan-1-one yields 40% product, while its chloro analog (1-(3-chlorophenyl)propan-1-one) yields 41%. Bromine’s larger atomic radius may slightly hinder reactivity compared to chlorine .
Table 1: Reaction Yields of Halogenated Propan-1-ones
Compound Reaction Partner Yield (%) Reference
This compound NHPI 60*
1-(3-Fluorophenyl)propan-1-one NHPI 73
1-(4-Bromophenyl)propan-1-one NHPI 60
1-(3-Bromophenyl)propan-1-one HOBt 40

*Assumed based on analogous 4-bromo derivatives.

Physical and Structural Properties

  • Structural Isomerism : The propan-1-one backbone differentiates it from isomers like 1-(3-bromo-4-fluorophenyl)propan-2-one (CAS 194018-86-5), where the ketone group is at position 2. This positional change alters molecular polarity and solubility .
  • Substituent Effects : Hydroxyl or methyl substitutions (e.g., 1-(3-bromo-4-hydroxyphenyl)propan-1-one, CAS 18430-72-3) increase hydrophilicity compared to purely halogenated analogs, impacting solubility in organic solvents .

Biological Activity

1-(4-Bromo-3-fluorophenyl)propan-1-one is an organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. The presence of halogen substituents, specifically bromine and fluorine, can significantly influence the compound's interaction with biological targets, making it a candidate for various pharmacological applications.

Chemical Structure and Properties

The molecular formula of this compound is C9H8BrFC_9H_8BrF, with a molecular weight of approximately 227.07 g/mol. The compound features a propanone backbone substituted with a 4-bromo and 3-fluoro phenyl group, which enhances its lipophilicity and may affect its pharmacokinetic properties.

Biological Activity

Research indicates that compounds similar to this compound exhibit a range of biological activities, including:

  • Antimicrobial Properties : Studies have shown that halogenated compounds can possess significant antimicrobial effects. The presence of bromine and fluorine may enhance the binding affinity to microbial targets, leading to increased efficacy against various pathogens.
  • Anticancer Activity : There is evidence suggesting that halogenated phenyl ketones can induce apoptosis in cancer cells. The unique electronic properties imparted by the bromine and fluorine atoms may facilitate interactions with cellular pathways involved in cancer progression .
  • Enzyme Inhibition : The compound's structure suggests potential interactions with enzymes involved in metabolic pathways. For instance, similar compounds have been studied for their ability to inhibit enzymes such as cyclooxygenase (COX) or lipoxygenase (LOX), which are crucial in inflammatory processes .

The mechanism of action of this compound likely involves:

  • Binding Affinity : The halogen substituents enhance the compound's ability to interact with specific receptors or enzymes, potentially increasing its selectivity and potency.
  • Modulation of Cellular Pathways : By influencing signaling pathways, the compound may alter cellular responses to stimuli, particularly in cancerous or inflammatory contexts .

Case Study 1: Antimicrobial Activity

A study investigating the antimicrobial properties of halogenated phenyl ketones found that compounds similar to this compound exhibited significant activity against Gram-positive bacteria. The study highlighted the importance of structural modifications in enhancing antimicrobial efficacy.

Case Study 2: Anticancer Potential

In vitro studies on related compounds demonstrated their ability to induce apoptosis in various cancer cell lines. The presence of bromine and fluorine was correlated with increased cytotoxicity, suggesting that these substituents play a critical role in enhancing anticancer activity.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameKey FeaturesBiological Activity
2-Bromo-1-(4-fluorophenyl)propan-1-oneSimilar structure but lacks one bromine atomAntimicrobial and anticancer properties
3-Bromo-1-(4-fluorophenyl)propan-1-oneContains a fluorine atom at a different positionPotential enzyme inhibition
4-BromoacetophenoneLacks the propanone groupExhibits anti-inflammatory effects
1-(4-Bromo-2-fluorophenyl)-3-chloro-1-propanoneContains chlorine instead of one bromineLimited studies on biological activity

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